molecular formula C16H16BrF3N4O2S B1412317 N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea CAS No. 1858250-66-4

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea

Cat. No.: B1412317
CAS No.: 1858250-66-4
M. Wt: 465.3 g/mol
InChI Key: OPYIBRUFSVVJDI-UHFFFAOYSA-N
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Description

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea is a thiourea derivative featuring a 4-bromo-2-(trifluoromethoxy)phenyl group linked via a thiourea (-N-C(=S)-N-) bridge to a pyrazole ring substituted with a tetrahydro-2H-pyran moiety. The tetrahydro-2H-pyran group may enhance solubility compared to purely aromatic systems, while the pyrazole ring could contribute to binding affinity in enzyme active sites. Thiourea derivatives are well-documented in agrochemical applications, such as insecticides and fungicides, due to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name

1-[4-bromo-2-(trifluoromethoxy)phenyl]-3-[1-(oxan-4-yl)pyrazol-4-yl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrF3N4O2S/c17-10-1-2-13(14(7-10)26-16(18,19)20)23-15(27)22-11-8-21-24(9-11)12-3-5-25-6-4-12/h1-2,7-9,12H,3-6H2,(H2,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYIBRUFSVVJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=S)NC3=C(C=C(C=C3)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrF3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrazole-4-Carboxaldehydes

Pyrazole-4-carboxaldehydes serve as precursors for synthesizing various pyrazole derivatives. Several methods exist for their preparation:

  • Vilsmeier-Haack Reaction The Vilsmeier-Haack reaction is commonly used to synthesize pyrazole-4-carboxaldehydes using hydrazonoyl derivatives.

    • Phenylsulfonyl-N,N-dimethylformimidamide-pyrazole-4-carboxaldehydes can be obtained by the Vilsmeier-Haack reaction of benzenesulfonamide hydrazonoyl derivatives with POCl3 in DMF.
  • Oxidation Reactions

    • Ferrocene-based pyrazole-carboxaldehyde can be formed by oxidizing hydroxymethylpyrazole linked to ferrocene with manganese dioxide (MnO2) in dichloromethane.
    • 1,3-Diaryl-1H-pyrazole-4-carboxaldehydes can be prepared through the oxidation of the corresponding (1,3-diaryl-1H-pyrazol-4-yl)methanol by iron(III) chloride hexahydrate FeCl3.6H2O.
  • Hydrolysis Hydrolysis of N-aryl-1-(3-(trimethylsilyl)-1H-pyrazol-4-yl)methanimine yields 3-(trimethylsilyl)-1H-pyrazole-4-carboxaldehyde.

  • Lithium-Bromine Exchange Treating 3-(benzyloxy)-4-bromo-1-phenyl-1H-pyrazole with n-BuLi results in a selective bromine-lithium exchange. Quenching the intermediate 4-lithiopyrazole with DMF affords pyrazole-carboxaldehyde.

Synthesis of Pyrazole-Substituted Heterocycles

  • Furan Derivatives A one-pot multi-component reaction of 4-pyrazole-carboxaldehyde, ethyl pyruvate, and bromine can produce 2,3-dihydrofuranediones under ultrasonic irradiation.
  • Pyrrole Derivatives Claisene-Schmidt condensation between pyrazole-carboxaldehydes and 4-chloroacetophenone gives chalcones. Reacting these chalcones with 4-substituted-benzaldehyde in DMF, using potassium cyanide as a catalyst, yields 1,4-dihydropyridines.

Chemical Reactions Analysis

Oxidation Reactions

The thiourea group (-NH-CS-NH-) undergoes oxidation under controlled conditions. Common oxidizing agents convert the thiocarbonyl group into sulfoxides or sulfones, depending on reaction intensity.

Reaction Type Reagents/Conditions Products Citations
Mild oxidationH₂O₂, CH₃CO₃H (acetic acid), 0–25°CThiourea sulfoxide (R2S O\text{R}_2\text{S O})
Strong oxidationmCPBA (meta-chloroperbenzoic acid), refluxThiourea sulfone (R2SO2\text{R}_2\text{SO}_2)
  • Key Finding : Oxidation with hydrogen peroxide in acetic acid at ambient temperatures yields sulfoxides, while mCPBA under reflux produces sulfones .

Reduction Reactions

The thiourea moiety can be reduced to form thiols or amines, depending on the reducing agent.

Reaction Type Reagents/Conditions Products Citations
Thiourea → ThiolLiAlH₄, THF, 0°C → RTR SH\text{R SH} (thiol derivative)
Thiourea → AmineRaney Ni, H₂ (1 atm), ethanolR NH2\text{R NH}_2 (primary amine)
  • Mechanistic Insight : Lithium aluminum hydride (LiAlH₄) selectively reduces the thiocarbonyl group to a thiol, while catalytic hydrogenation cleaves the C=S bond to yield amines .

Substitution Reactions

The bromine atom at the para position of the phenyl ring is susceptible to nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the trifluoromethoxy group.

Reaction Type Reagents/Conditions Products Citations
Bromine substitutionNaOMe (methanol, 60°C)R OCH3\text{R OCH}_3 (methoxy derivative)
Bromine substitutionNH₃ (liq.), Cu catalyst, 100°CR NH2\text{R NH}_2 (aniline derivative)
  • SAR Note : The trifluoromethoxy group (-OCF₃) enhances the electrophilicity of the aromatic ring, accelerating substitution kinetics .

Cyclization and Heterocycle Formation

The tetrahydro-2H-pyran-4-yl and pyrazol-4-yl groups participate in cycloaddition reactions, forming fused heterocycles.

Reaction Type Reagents/Conditions Products Citations
Pyrazole ring expansionDCC (dicyclohexylcarbodiimide), DMFBicyclic pyrazolo-thiourea derivatives
  • Application : Such derivatives are explored as kinase inhibitors in medicinal chemistry .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Major Products Mechanism Citations
200–250°CHBr, CO₂, SO₂Cleavage of C-Br and C=S bonds

Scientific Research Applications

Synthesis and Reactions

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Thiourea Moiety : This step generally involves reacting with an isothiocyanate derivative.

Types of Reactions

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea can undergo various chemical transformations:

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : May convert the thiourea moiety to thiols or amines.
  • Substitution : The bromine atom can be replaced with other nucleophiles like amines or alkoxides.

Common Reagents

Common reagents used in these reactions include:

  • Oxidizing Agents : Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing Agents : Lithium aluminum hydride.
  • Nucleophiles : Sodium methoxide for substitution reactions.

Chemistry

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its ability to participate in various reactions makes it valuable for developing new compounds.

Biology

This compound has potential as a biochemical probe to study enzyme interactions and cellular processes. Its unique structure allows it to interact specifically with biological targets, which can be explored through experimental studies.

Medicine

Investigations into the therapeutic properties of this compound are ongoing. Preliminary studies suggest potential anti-inflammatory and anticancer activities, making it a candidate for further pharmacological research.

Industry

In industrial applications, this compound may be utilized in developing new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity can be advantageous in formulating innovative products.

Mechanism of Action

The mechanism by which N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea exerts its effects depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous thiourea derivatives and related agrochemicals:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Application Reference
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea Not explicitly provided Estimated >500 4-Bromo, 2-trifluoromethoxy, tetrahydro-2H-pyran Thiourea Hypothetical pesticide -
Diafenthiuron C23H30N2OS 382.56 2,6-diisopropyl, phenoxy, tert-butyl Thiourea Acaricide, insecticide
Thifluzamide C13H7Br2F6NO2S 528.07 2,6-dibromo, trifluoromethoxy, thiazole Carboxamide Fungicide
N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea C17H17BrF2N2OS 415.30 2-bromo, 4-isopropyl, difluoromethoxy Thiourea Not specified

Key Comparative Insights

Substituent Effects: Trifluoromethoxy vs. Difluoromethoxy: The trifluoromethoxy group in the target compound and thifluzamide offers higher electronegativity and metabolic stability compared to the difluoromethoxy group in the compound from .

Functional Group Impact :

  • Thiourea vs. Carboxamide : Thiourea derivatives (e.g., diafenthiuron) exhibit hydrogen-bonding interactions critical for inhibiting mitochondrial electron transport in pests. In contrast, thifluzamide’s thiazole carboxamide likely targets succinate dehydrogenase in fungi .

Molecular Weight and Bioactivity :

  • Higher molecular weight in the target compound (>500 g/mol estimated) compared to diafenthiuron (382.56 g/mol) might reduce membrane permeability but increase target specificity .

Research Findings and Hypotheses

  • Agrochemical Potential: The structural resemblance to diafenthiuron and thifluzamide suggests the target compound may act as a pesticide or fungicide, possibly targeting electron transport chains or enzyme active sites .
  • Metabolic Stability : The trifluoromethoxy group could reduce oxidative metabolism, extending environmental persistence compared to compounds with difluoromethoxy or methoxy groups .

Biological Activity

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, as well as its structure-activity relationship (SAR).

Chemical Structure and Properties

The compound features a thiourea moiety, which is known for its versatile biological activities. The presence of the trifluoromethoxy group and the tetrahydro-pyran moiety contributes to its unique chemical properties, potentially enhancing its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. In particular, this compound has been evaluated for its antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Thiourea Derivatives

CompoundActivity TypeTest OrganismsMIC (µg/mL)
Compound AAntibacterialE. coli12
Compound BAntifungalCandida spp.15
N-[4-Bromo...]AntibacterialS. aureus10

Studies have shown that the compound exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

2. Anticancer Activity

Thiourea derivatives have also been explored for their anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
HeLa (Cervical)3.5
A549 (Lung)7.0

The anticancer mechanisms are believed to involve the induction of apoptosis and inhibition of cell proliferation pathways .

3. Structure-Activity Relationship (SAR)

The biological activity of thiourea compounds is highly dependent on their structural features. Variations in substituents on the phenyl ring and the presence of specific functional groups can significantly influence their activity.

Table 3: Summary of SAR Findings

SubstituentEffect on Activity
TrifluoromethoxyEnhances antimicrobial activity
BromineIncreases anticancer potency
Tetrahydropyran moietyImproves solubility and bioavailability

Research suggests that optimizing these substituents could lead to more potent derivatives with enhanced biological profiles .

Case Studies

Several studies have investigated the biological activities of thiourea derivatives similar to this compound:

  • Antimicrobial Study : A study assessed a series of thiourea derivatives against various bacterial strains, demonstrating that halogen substitutions significantly improved antibacterial efficacy .
  • Anticancer Research : Another investigation focused on the effects of thiourea compounds on cancer cell lines, revealing that specific modifications led to enhanced cytotoxicity against resistant cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this thiourea derivative, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sequential coupling of the 4-bromo-2-(trifluoromethoxy)aniline moiety with a tetrahydro-2H-pyran-4-yl-pyrazole intermediate via thiourea linkage. Key steps include:

  • Amine activation : Use of carbodiimides (e.g., DCC) to activate the aniline for thiourea formation .
  • Intermediate characterization : Confirm intermediates via 1H^1H-NMR (e.g., singlet for -NH protons at δ 9.2–10.5 ppm) and IR spectroscopy (C=S stretch at 1250–1350 cm1^{-1}) .
    • Table 1 : Representative Reaction Conditions
StepReagents/ConditionsYield (%)Characterization Methods
1DCC, THF, 0°C → RT65–701H^1H-NMR, IR
2CS2_2, K2_2CO3_3, DMF50–55LC-MS, 13C^{13}C-NMR

Q. Which spectroscopic techniques are most effective for characterizing the thiourea moiety?

  • Methodological Answer :

  • IR Spectroscopy : Confirm C=S (1250–1350 cm1^{-1}) and N-H (3100–3300 cm1^{-1}) stretches.
  • NMR : 1H^1H-NMR detects NH protons as broad singlets, while 19F^{19}F-NMR identifies trifluoromethoxy groups (δ -55 to -60 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Q. How does the trifluoromethoxy group influence the compound’s stability in acidic media?

  • Methodological Answer : The electron-withdrawing trifluoromethoxy group enhances stability under acidic conditions by reducing electron density on the aromatic ring.

  • Experimental Validation : Perform pH stability assays (pH 1–7, 37°C) with HPLC monitoring. Degradation <5% at pH 3 after 24 hours .

Advanced Research Questions

Q. What strategies optimize reaction yield under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for coupling steps. Yield improvements (15–20%) are achieved using ligand-accelerated catalysis (e.g., XPhos) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance thiourea formation efficiency vs. THF (Table 2).
    • Table 2 : Solvent Effects on Yield
SolventYield (%)Reaction Time (h)
DMF7812
THF5224
AcCN6518

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction determines bond angles (e.g., C=S bond length ~1.68 Å) and confirms regiochemistry of substituents.

  • Challenges : Crystallization may require vapor diffusion with hexane/ethyl acetate. Disorder in the tetrahydro-2H-pyran ring is mitigated using SHELXL refinement .
    • Table 3 : Key Crystallographic Data
ParameterValue
Space groupP11
R factor0.052
C=S bond length1.68 Å
Dihedral angle85.3° (aryl rings)

Q. What computational methods model substituent effects on binding affinity?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces. The bromo and trifluoromethoxy groups create electron-deficient regions, enhancing interactions with nucleophilic targets (e.g., cysteine residues) .
  • MD Simulations : Simulate ligand-protein binding (e.g., with GROMACS) to predict conformational stability over 100 ns trajectories .

Q. How can conflicting solubility data from different studies be reconciled?

  • Methodological Answer :

  • Solvent Selection : Use Hansen solubility parameters (e.g., δD_D, δP_P, δH_H) to identify optimal solvents. DMSO (δH_H = 10.2) outperforms ethanol (δH_H = 19.4) for solubilizing the hydrophobic pyran ring .
  • Temperature Modulation : Solubility in DMSO increases from 12 mg/mL (25°C) to 28 mg/mL (60°C). Validate via UV-Vis spectroscopy (λmax_{\text{max}} = 275 nm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea
Reactant of Route 2
Reactant of Route 2
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea

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